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Compound of Interest

Compound Name: Ethyl methyl sulfide

Cat. No.: B1214599 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl methyl sulfide
(CAS 624-89-5) in flavor and fragrance research. This document includes its organoleptic

properties, applications, quantitative data, and detailed experimental protocols for its sensory

and instrumental analysis.

Introduction
Ethyl methyl sulfide (EMS), also known as 2-thiabutane, is a volatile organosulfur compound

valued for its potent and complex aroma profile.[1] It is a key ingredient in the creation of a

wide range of flavor and fragrance formulations, lending savory, vegetative, and other nuanced

notes.[1] Its chemical structure consists of a sulfur atom bonded to one methyl and one ethyl

group. EMS is found naturally in various foods, including coffee, onions, and cauliflower.[2][3] In

the flavor industry, it is used as a flavoring agent and is recognized as safe for this purpose by

regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA) and the

Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1][4]

Organoleptic Properties
Ethyl methyl sulfide possesses a powerful and multifaceted sensory profile. Its aroma and

flavor are highly dependent on its concentration.
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Aroma Profile: The odor of ethyl methyl sulfide is generally described as sulfurous.[5] More

specifically, it exhibits notes of garlic, tomato, coffee, cabbage, and meat.[5] At a

concentration of 0.10% in propylene glycol, its aroma is characterized as sulfury, with notes

of garlic, tomato, coffee, pyridine, cabbage, vegetable, and meat.[5] It can also present

vegetative and metallic nuances.[5]

Flavor Profile: The taste of ethyl methyl sulfide is also characterized as sulfurous.[5] At

concentrations of 0.25 to 2.00 ppm, it is described as having sulfurous, vegetative, and

dimethyl sulfide-like sweet corn notes, with eggy, meaty, and clam-like nuances.[5]

Applications in Flavor and Fragrance Research
The unique sensory characteristics of ethyl methyl sulfide make it a versatile tool for flavor

and fragrance chemists.

Flavor Applications: EMS is crucial for developing authentic and complex flavor profiles in a

variety of food products.[1] Its primary applications are in the creation of savory flavors,

including:

Meat Flavors: It imparts characteristic cooked notes essential for beef and chicken

flavorings.[1]

Vegetable Flavors: It is used to create realistic notes of cooked vegetables like cabbage

and tomato.[1]

Coffee Flavor: It contributes to the authentic aroma of coffee.[1][2][3]

Savory Snacks: Its versatility extends to enhancing the flavor profiles of various savory

snacks.[1]

Fragrance Applications: While its primary use is in flavors, ethyl methyl sulfide can be used

in fragrance development to add unique sulfurous and green notes to sophisticated

compositions, providing depth and character.[1] However, it is noted that it is "not for

fragrance use" at levels recommended for flavoring agents, suggesting its use in perfumery

is more specialized and at very low concentrations.[5]
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The following tables summarize the key quantitative data for ethyl methyl sulfide.

Table 1: Physical and Chemical Properties of Ethyl Methyl Sulfide

Property Value Reference

CAS Number 624-89-5 [1][5]

FEMA Number 3860 [4][5]

JECFA Number 453 [1]

Molecular Formula C₃H₈S [5]

Molecular Weight 76.16 g/mol [6]

Appearance Colorless to pale yellow liquid [7]

Boiling Point 65-67 °C [7]

Melting Point -106 °C [7]

Specific Gravity 0.842 - 0.846 @ 20°C [5]

Refractive Index 1.438 - 1.442 @ 20°C [5]

Flash Point -15 °C (5 °F) [5][6]

Solubility
Soluble in alcohol and oils;

sparingly soluble in water.
[5]

Table 2: Sensory Thresholds and Descriptions of Ethyl Methyl Sulfide and Related

Compounds
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Compound Medium Threshold Description Reference

Ethyl Methyl

Sulfide
Propylene Glycol 0.10% (for odor)

Sulfury, garlic,

tomato, coffee,

pyridine,

cabbage,

vegetable,

meaty.

[5]

Ethyl Methyl

Sulfide
(Not specified)

0.25 - 2.00 ppm

(for taste)

Sulfurous,

vegetative,

dimethyl sulfide-

like sweet corn

notes, eggy,

meaty, and clam

nuances.

[5]

Dimethyl Sulfide White Wine 25 µg/L

Canned corn,

cooked cabbage,

asparagus,

vegetal. At low

levels, can

contribute

roundness and

fruitiness.

[8][9][10]

Ethyl Mercaptan White Wine 1.1 µg/L
Burnt match,

sulfide, earthy.
[8][9][10]

Diethyl Sulfide White Wine 0.92 µg/L Rubbery. [9][10]

Experimental Protocols
The following are detailed protocols for the sensory and instrumental analysis of ethyl methyl
sulfide.

This protocol outlines the determination of the odor and taste detection thresholds of ethyl
methyl sulfide using a panel of trained sensory analysts.
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Objective: To determine the lowest concentration of ethyl methyl sulfide that can be detected

by a sensory panel.

Materials:

Ethyl methyl sulfide (high purity, >98%)

Deodorized water or neutral medium (e.g., mineral oil for odor, spring water for taste)

Glass vials with PTFE-lined caps

Graduated pipettes and syringes

Sensory evaluation booths with controlled lighting and ventilation

Data collection software or forms

Procedure:

Panelist Selection and Training:

Select 10-15 panelists based on their sensory acuity and ability to describe aromas and

tastes.

Train panelists with a range of standard aroma and taste compounds, including other

sulfur compounds, to familiarize them with the terminology.

Sample Preparation:

Prepare a stock solution of ethyl methyl sulfide in a suitable solvent (e.g., ethanol).

Create a series of dilutions in the neutral medium (water or oil). A common approach is to

use a geometric progression (e.g., 1:2 or 1:3 dilutions). The concentration range should

span from well below the expected threshold to clearly detectable levels.

Sensory Test Method (ASTM E679-04 - Ascending Forced-Choice):
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Present panelists with three samples at each concentration level: two blanks (neutral

medium) and one containing the ethyl methyl sulfide dilution.

Instruct panelists to identify the "odd" sample.

Start with the lowest concentration and proceed to higher concentrations.

Record the concentration at which each panelist correctly identifies the odd sample in two

consecutive presentations.

Data Analysis:

Calculate the individual threshold for each panelist as the geometric mean of the last

concentration missed and the first concentration correctly identified.

The group threshold is calculated as the geometric mean of the individual thresholds.

This protocol describes the use of GC-O to identify the contribution of ethyl methyl sulfide to

the overall aroma of a complex mixture (e.g., a food extract).

Objective: To separate volatile compounds and have a human assessor identify the odor of

each compound as it elutes from the GC column.

Materials and Equipment:

Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)

Olfactometry port (sniffing port) connected to the GC effluent

Humidifier for the sniffing port air supply

Capillary GC column suitable for volatile compound analysis (e.g., DB-5, DB-WAX)

Sample containing ethyl methyl sulfide (e.g., coffee extract, meat flavor concentrate)

Data acquisition software for both the detector and olfactometry responses

Procedure:
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Sample Preparation:

Extract the volatile compounds from the sample using an appropriate technique such as

solid-phase microextraction (SPME) or solvent extraction.[8] The chosen method should

be optimized to prevent the loss of volatile sulfur compounds.[3]

GC-O System Setup:

Install the GC column and set the oven temperature program, carrier gas flow, and injector

parameters.

Split the column effluent between the detector (FID or MS) and the olfactometry port. A

typical split ratio is 1:1.

Heat the transfer line to the olfactometry port to prevent condensation of less volatile

compounds.

Provide a humidified air stream to the sniffing port to prevent nasal dehydration of the

assessor.

Analysis:

Inject the prepared sample extract into the GC.

A trained assessor sniffs the effluent from the olfactometry port throughout the

chromatographic run.

The assessor records the retention time, duration, and a description of each detected odor

using specialized software or a voice recorder.

Data Interpretation:

Correlate the odor events recorded by the assessor with the peaks on the chromatogram

from the FID or MS.

Identify the compound responsible for the odor by its retention time and mass spectrum (if

using GC-MS).
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The intensity of the odor can be rated on a scale to create an "aromagram" which can be

compared to the instrumental chromatogram.

Mandatory Visualizations
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Caption: Workflow for sensory threshold determination.
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Caption: Gas Chromatography-Olfactometry experimental workflow.
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Safety and Regulatory Information
Safety: Ethyl methyl sulfide is a highly flammable liquid and vapor.[7] It should be kept

away from heat, sparks, open flames, and other ignition sources.[7] It is also irritating to the

skin.[5] Appropriate personal protective equipment, including gloves and eye/face protection,

should be worn when handling this compound.[7] All work should be conducted in a well-

ventilated area.[7]

Regulatory Status:

FEMA GRAS: Ethyl methyl sulfide is listed by the Flavor and Extract Manufacturers

Association as Generally Recognized as Safe (GRAS) for its intended use as a flavoring

agent (FEMA No. 3860).[4][5]

JECFA: The Joint FAO/WHO Expert Committee on Food Additives has evaluated ethyl
methyl sulfide and concluded that there is "no safety concern at current levels of intake

when used as a flavouring agent".[1][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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